N-benzyl-4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzenesulfonamide
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Overview
Description
N-BENZYL-4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZENE-1-SULFONAMIDE is a complex organic compound that features a benzyl group, a sulfonamide group, and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Diazinane Ring: The diazinane ring can be synthesized through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the diazinane derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions can target the carbonyl groups in the diazinane ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Substituted derivatives with various functional groups replacing the benzyl or sulfonamide groups.
Scientific Research Applications
N-BENZYL-4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for designing drugs targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biochemical pathways involving sulfonamide or diazinane derivatives.
Mechanism of Action
The mechanism of action of N-BENZYL-4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the diazinane ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZENE-1-SULFONAMIDE
- N-BENZYL-4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of N-BENZYL-4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity for certain biological targets.
Properties
Molecular Formula |
C18H16N4O4S2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-benzyl-4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C18H16N4O4S2/c23-16-15(17(24)22-18(27)21-16)11-19-13-6-8-14(9-7-13)28(25,26)20-10-12-4-2-1-3-5-12/h1-9,11,20H,10H2,(H3,21,22,23,24,27) |
InChI Key |
SGDJHSBYHULDRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC(=S)NC3=O)O |
Origin of Product |
United States |
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